molecular formula C14H22Cl2N4O2 B2431034 N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride CAS No. 2445792-35-6

N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride

Cat. No.: B2431034
CAS No.: 2445792-35-6
M. Wt: 349.26
InChI Key: MYVSFGKMVWSWQJ-UHFFFAOYSA-N
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Description

“N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride” is a chemical compound with the molecular formula C8H16N4O . It is a type of heterocyclic compound, which are often used in drug discovery .


Synthesis Analysis

The synthesis of such compounds often involves the use of amidoximes with carbonyl compounds such as carboxylic acids . The oxadiazole scaffolds having anti-infective activity were prepared from different synthetic strategies involving the use of amidoxime with carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of structure is common in many experimental, investigational, and marketed drugs .


Chemical Reactions Analysis

The reactions of amines, such as the one present in this compound, can be complex. They can react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides . The products of these reactions can include secondary and tertiary amines and their salts, and quaternary ammonium salts .

Scientific Research Applications

Chemical Reactions and Synthesis

  • N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride has been involved in studies examining ring-fission and C–C bond cleavage reactions, showcasing its reactivity in complex organic synthesis processes (Jäger et al., 2002).

Antimicrobial Activities

  • Research has demonstrated the effectiveness of related 1,2,4-oxadiazole compounds in antimicrobial applications. For instance, various 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities (Bektaş et al., 2007).
  • Similarly, some analogs of the compound, particularly those with oxadiazol derivatives, have shown significant antimicrobial and antioxidant properties (Malhotra et al., 2013).

Structural and Theoretical Studies

  • The compound and its derivatives have been subjects in crystal and electronic structure studies, providing insights into their molecular conformations and interactions (Aydın et al., 2017).

Potential in Anticonvulsant and Anticancer Applications

  • Some studies have explored the potential of 1,3,4-oxadiazole derivatives, a category to which the compound belongs, in anticonvulsant activities. These studies have contributed to establishing pharmacophoric models for anticonvulsant activity (Rajak et al., 2010).
  • Additionally, derivatives of 1,2,4-oxadiazoles have been synthesized and tested for their anticancer activity against various human cancer cell lines, suggesting potential applications in chemotherapy (Yakantham et al., 2019).

Properties

IUPAC Name

N-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2.2ClH/c1-3-19-12-7-5-4-6-11(12)10(2)16-9-13-17-14(8-15)20-18-13;;/h4-7,10,16H,3,8-9,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVSFGKMVWSWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C)NCC2=NOC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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